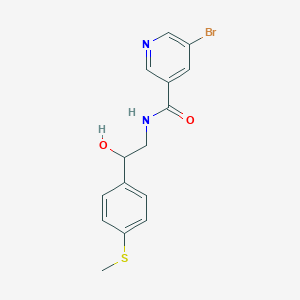

![molecular formula C11H10N2O3S B2613353 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 941378-49-0](/img/structure/B2613353.png)

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid” is a chemical compound with the molecular weight of 250.28 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is “this compound” and its InChI code is "1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)" .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the significant applications of 1,3,4-oxadiazole derivatives, which share a core structural similarity with the compound , is in the field of corrosion inhibition. These compounds have been studied for their potential to protect metals against corrosion in acidic environments. The research by Ammal, Prajila, and Joseph (2018) on the effect of substitution and temperature on corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid is a case in point. Their study utilized physicochemical and theoretical methods to demonstrate that these derivatives form a protective layer on the metal surface, thereby inhibiting corrosion. The study also revealed that these inhibitors exhibit mixed-type behavior, suggesting their versatile application in corrosion prevention strategies for various metals (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activities

Another research avenue for oxadiazole derivatives is their antioxidant properties. Kumar K., Kalluraya, and Kumar S.M. (2018) developed a green protocol for synthesizing coumarin derivatives containing the 1,3,4-oxadiazole ring, which were then tested for their in-vitro antioxidant properties. The study highlights the potential of these compounds in combating oxidative stress, which is a contributing factor to various chronic diseases (Kumar K., Kalluraya, & Kumar S.M., 2018).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides by Rehman et al. (2016) showcases the antimicrobial and hemolytic potential of oxadiazole derivatives. This study indicates that these compounds exhibit significant activity against various microbial species, suggesting their utility in developing new antimicrobial agents. The research also points towards their low toxicity, making them suitable candidates for further biological screenings (Rehman et al., 2016).

Material Science and Polymer Chemistry

The structural and functional diversity of oxadiazole derivatives extends to material science and polymer chemistry, where they are used to modify and enhance the properties of polymers. This application is evident in the work of Kareem, Abdalrazzak, Aowda, and Aljamali (2021), who synthesized hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazole moieties onto polyvinyl chloride. Their research highlights the potential of these compounds in creating new materials with improved properties and functionalities (Kareem et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles, it is plausible that this compound may interfere with the biochemical pathways of infectious organisms .

Result of Action

Related 1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting that this compound may have similar effects .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSQNZYZCHJKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B2613270.png)

![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)

![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)

![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)